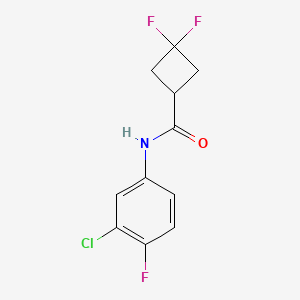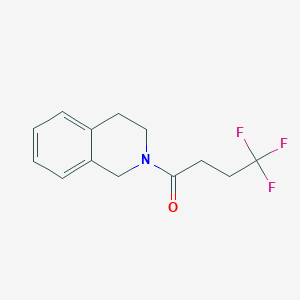
N-(3-chloro-4-fluorophenyl)-3,3-difluorocyclobutane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-fluorophenyl)-3,3-difluorocyclobutane-1-carboxamide is a synthetic organic compound characterized by the presence of a cyclobutane ring substituted with fluorine atoms and a carboxamide group
Preparation Methods
The synthesis of N-(3-chloro-4-fluorophenyl)-3,3-difluorocyclobutane-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the cyclobutane ring: This can be achieved through a involving a suitable diene and dienophile.
Introduction of fluorine atoms: Fluorination can be performed using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Attachment of the carboxamide group: This step involves the reaction of the fluorinated cyclobutane with an appropriate amine, such as 3-chloro-4-fluoroaniline, under conditions that promote amide bond formation.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often utilizing continuous flow reactors and automated systems to enhance efficiency.
Chemical Reactions Analysis
N-(3-chloro-4-fluorophenyl)-3,3-difluorocyclobutane-1-carboxamide can undergo various chemical reactions, including:
Substitution reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Oxidation and reduction: The compound can be oxidized using reagents like potassium permanganate or reduced using hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-3,3-difluorocyclobutane-1-carboxamide has several scientific research applications:
Medicinal chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases. Its structural features allow it to interact with specific biological targets, making it a candidate for drug development.
Material science: The compound’s unique properties, such as its stability and reactivity, make it useful in the development of advanced materials, including polymers and coatings.
Biological studies: It is used in research to study the effects of fluorinated compounds on biological systems, providing insights into their behavior and potential toxicity.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-3,3-difluorocyclobutane-1-carboxamide involves its interaction with specific molecular targets. For example, in cancer research, it may inhibit the activity of certain enzymes or receptors involved in cell proliferation and survival. The compound’s fluorine atoms enhance its binding affinity and selectivity for these targets, leading to more effective inhibition of the pathways involved in disease progression.
Comparison with Similar Compounds
N-(3-chloro-4-fluorophenyl)-3,3-difluorocyclobutane-1-carboxamide can be compared with other similar compounds, such as:
N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine: This compound is also a fluorinated derivative with potential therapeutic applications, particularly as a positive allosteric modulator of the metabotropic glutamate receptor 4 (mGlu4).
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound has antibacterial activity and is used in the synthesis of thiazole derivatives.
The uniqueness of this compound lies in its specific structural features, such as the cyclobutane ring and the presence of multiple fluorine atoms, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C11H9ClF3NO |
|---|---|
Molecular Weight |
263.64 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-3,3-difluorocyclobutane-1-carboxamide |
InChI |
InChI=1S/C11H9ClF3NO/c12-8-3-7(1-2-9(8)13)16-10(17)6-4-11(14,15)5-6/h1-3,6H,4-5H2,(H,16,17) |
InChI Key |
NHFYYYHAXMDSMU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(F)F)C(=O)NC2=CC(=C(C=C2)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrazine](/img/structure/B12238717.png)
![2-methyl-3-({4-[2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}methyl)-4,5,6,7-tetrahydro-2H-indazole](/img/structure/B12238718.png)
![2-phenyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]ethane-1-sulfonamide](/img/structure/B12238725.png)
![N,5-dimethyl-N-(1-{[5-(oxolan-3-yl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-3-yl)pyrimidin-2-amine](/img/structure/B12238727.png)
![1-(2,3-Dichlorophenyl)-4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazine](/img/structure/B12238732.png)
![3-tert-butyl-6-{[1-(1H-imidazole-4-sulfonyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B12238739.png)
![1-(4-fluorophenyl)-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}cyclopropane-1-carboxamide](/img/structure/B12238761.png)
![2-Methyl-3-{[1-(3-methylpyrazin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B12238779.png)
![4-[3-(Trifluoromethoxy)benzoyl]thiomorpholine](/img/structure/B12238780.png)

![3-Methyl-2-[(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)methoxy]pyridine](/img/structure/B12238793.png)
![2-(4-{[(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine-4-carbonitrile](/img/structure/B12238795.png)
![5-(4-{[4-(4-Methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidine-1-carbonyl)-2,1,3-benzothiadiazole](/img/structure/B12238807.png)
![2-[4-(2-Methoxyphenyl)piperazin-1-yl]-4-methylpyrimidine](/img/structure/B12238809.png)
